3-(Dimethylamino)-2-methylprop-2-enethial
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Overview
Description
3-(Dimethylamino)-2-methylprop-2-enethial is an organic compound characterized by the presence of a dimethylamino group attached to a methylprop-2-enethial backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methylprop-2-enethial typically involves the addition of dimethylamine to propynal (propargyl aldehyde) via a Reppe vinylation reaction . due to the explosive nature of propynal, alternative starting materials such as vinyl ethers are often preferred .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve the use of safer and more scalable methods. For example, the reaction of dimethylamine with acrylonitrile followed by hydrogenation can yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-methylprop-2-enethial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-(Dimethylamino)-2-methylprop-2-enethial has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-2-methylprop-2-enethial exerts its effects involves interactions with various molecular targets. For instance, it can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers . The compound’s dimethylamino group can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants.
Dimethylamine: A secondary amine with similar chemical properties.
Trimethylamine: Another tertiary amine with comparable reactivity.
Uniqueness
Unlike other similar compounds, it possesses a methylprop-2-enethial backbone, making it suitable for specialized synthetic and industrial processes .
Properties
CAS No. |
105660-36-4 |
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Molecular Formula |
C6H11NS |
Molecular Weight |
129.23 g/mol |
IUPAC Name |
3-(dimethylamino)-2-methylprop-2-enethial |
InChI |
InChI=1S/C6H11NS/c1-6(5-8)4-7(2)3/h4-5H,1-3H3 |
InChI Key |
CDBSWBBEDIMBMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN(C)C)C=S |
Origin of Product |
United States |
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